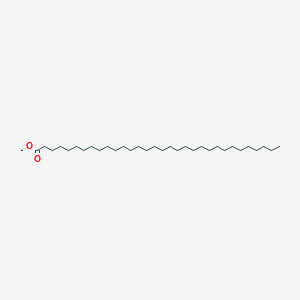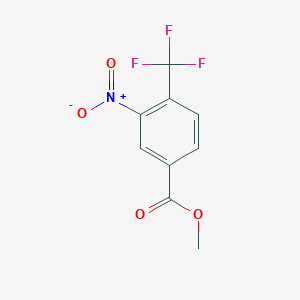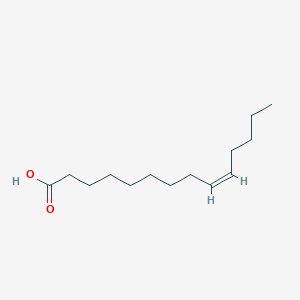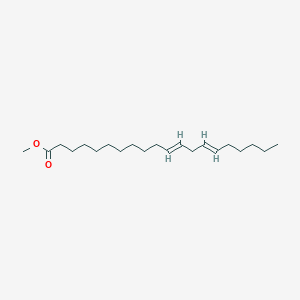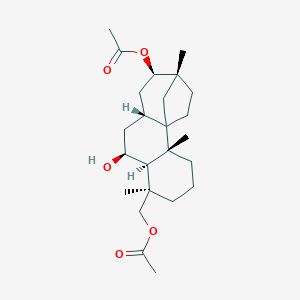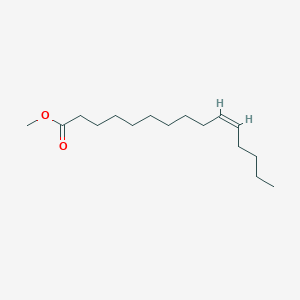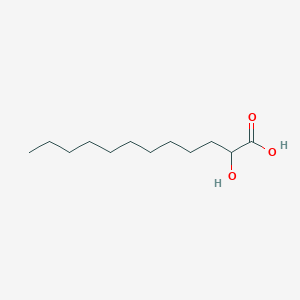
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one, also known as DC-EE-OA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a synthetic intermediate and as a pharmacological agent. This compound belongs to the oxazinone family and is widely used in the synthesis of various organic compounds. In
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and ion channels in the central nervous system. Specifically, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one can significantly reduce inflammation and pain in animal models. This compound has also been found to possess potent anticonvulsant activity, making it a potential treatment for epilepsy and other seizure disorders. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity against a wide range of microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one in laboratory experiments is its broad range of pharmacological activities. This compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several potential future directions for research on 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one. One area of interest is the development of new drugs based on this compound. Researchers are currently investigating the potential of this compound as a treatment for epilepsy, pain, and inflammation. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of more effective drugs in the future. Finally, researchers are exploring the use of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one as a synthetic intermediate in the production of other organic compounds.
Synthesis Methods
The synthesis of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one involves the reaction of 3,5-dichloro-4-methylpyridine-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with diethylamine to form the final product, 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one. This method has been widely used in the laboratory synthesis of this compound.
Scientific Research Applications
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial and antifungal activity against a wide range of microorganisms. Additionally, this compound has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
125849-98-1 |
|---|---|
Product Name |
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one |
Molecular Formula |
C6H5Cl2NO2 |
Molecular Weight |
194.01 g/mol |
IUPAC Name |
3,5-dichloro-6-ethyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO2/c1-2-3-4(7)9-5(8)6(10)11-3/h2H2,1H3 |
InChI Key |
BNKWTZXQHJHKCI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C(=O)O1)Cl)Cl |
Canonical SMILES |
CCC1=C(N=C(C(=O)O1)Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





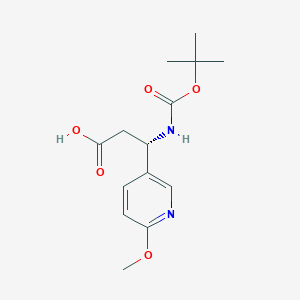
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)
![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)
